molecular formula C23H19ClN4O4 B11418367 N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B11418367
M. Wt: 450.9 g/mol
InChI Key: CDODMGCFRGGOOL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidin-1-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core. This can be achieved through a series of condensation reactions involving appropriate precursors. The chlorophenyl and methoxyphenyl groups are then introduced via substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its structural complexity.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide: This compound features a fluorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.

    N-(3-chlorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide: The presence of a methylphenyl group can also influence the compound’s reactivity and interactions.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)19-6-3-11-25-21(19)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

CDODMGCFRGGOOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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